molecular formula C17H11Cl B13773905 3-Chloromethylfluoranthene CAS No. 957-52-8

3-Chloromethylfluoranthene

Cat. No.: B13773905
CAS No.: 957-52-8
M. Wt: 250.7 g/mol
InChI Key: HNQCQEGJQSCZMU-UHFFFAOYSA-N
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Description

3-Chloromethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H11Cl. It is a derivative of fluoranthene, where a chlorine atom is substituted at the 3-position of the methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethylfluoranthene typically involves the chloromethylation of fluoranthene. One common method is the reaction of fluoranthene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloromethylfluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-aminomethylfluoranthene or 3-thiomethylfluoranthene.

    Oxidation: Formation of 3-carboxyfluoranthene or 3-formylfluoranthene.

    Reduction: Formation of fluoranthene.

Scientific Research Applications

3-Chloromethylfluoranthene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of PAH metabolism and its effects on biological systems.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 3-Chloromethylfluoranthene involves its interaction with cellular components, leading to various biochemical effects. The compound can form reactive intermediates through metabolic activation, which can bind to DNA and proteins, causing cellular damage. The primary molecular targets include cytochrome P450 enzymes, which catalyze the oxidation of this compound to reactive metabolites. These metabolites can induce oxidative stress and trigger signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its analogs. The chlorine substitution enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of chlorine can influence the compound’s biological activity and environmental behavior, making it a valuable compound for various applications .

Properties

CAS No.

957-52-8

Molecular Formula

C17H11Cl

Molecular Weight

250.7 g/mol

IUPAC Name

3-(chloromethyl)fluoranthene

InChI

InChI=1S/C17H11Cl/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2

InChI Key

HNQCQEGJQSCZMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CCl

Origin of Product

United States

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